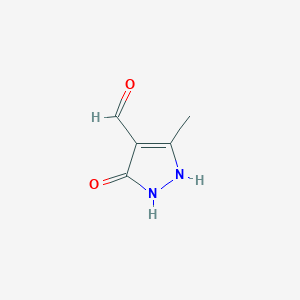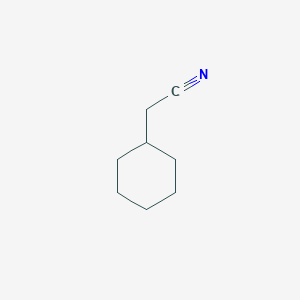
3-(3-Methoxyphenyl)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)pentanedioic acid is an organic compound with the molecular formula C({12})H({14})O(_{5}) It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentanedioic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)pentanedioic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form 3-methoxyphenylpropan-1-ol.
Oxidation: The alcohol is then oxidized to 3-methoxyphenylpropanoic acid using an oxidizing agent such as potassium permanganate.
Malonic Ester Synthesis: The propanoic acid is subjected to malonic ester synthesis, where it reacts with diethyl malonate in the presence of a base like sodium ethoxide, followed by acid hydrolysis and decarboxylation to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the Grignard reaction and oxidation steps, as well as efficient purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, bromine, ammonia.
Major Products:
Oxidation: 3-(3-Hydroxyphenyl)pentanedioic acid.
Reduction: 3-(3-Methoxyphenyl)pentanediol.
Substitution: 3-(3-Halophenyl)pentanedioic acid.
Scientific Research Applications
3-(3-Methoxyphenyl)pentanedioic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 3-(3-Methoxyphenyl)pentanedioic acid exerts its effects involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the carboxylic acid groups can form ionic bonds with basic amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)pentanedioic acid: Similar structure but with the methoxy group in the para position.
3-(3-Hydroxyphenyl)pentanedioic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-Methylphenyl)pentanedioic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 3-(3-Methoxyphenyl)pentanedioic acid is unique due to the presence of the methoxy group in the meta position, which influences its chemical reactivity and biological activity. The methoxy group can donate electron density through resonance, affecting the acidity of the carboxylic acid groups and the overall stability of the molecule.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(3-methoxyphenyl)pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-17-10-4-2-3-8(5-10)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUJHNHKCXMUCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498839 |
Source


|
| Record name | 3-(3-Methoxyphenyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69061-62-7 |
Source


|
| Record name | 3-(3-Methoxyphenyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)
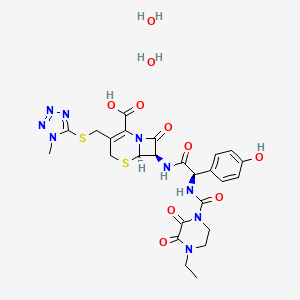

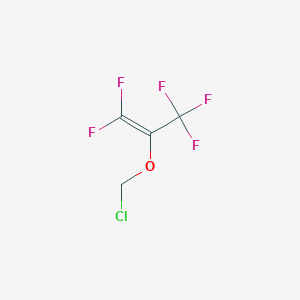
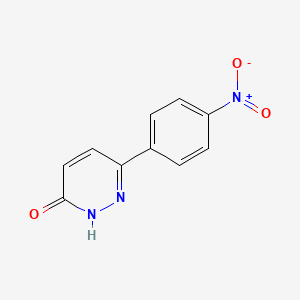
![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)

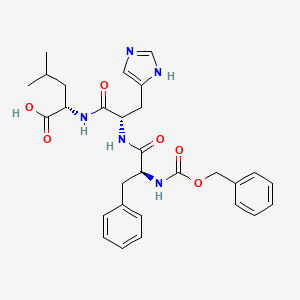
![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)
